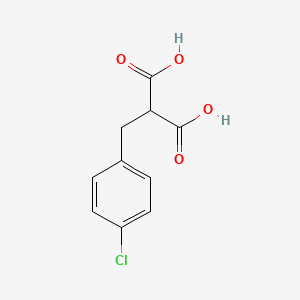
2-(4-Chlorobenzyl)malonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-Chlorobenzyl)malonic acid is an organic compound characterized by the presence of a chlorobenzyl group attached to a propanedioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobenzyl)malonic acid typically involves the reaction of 4-chlorobenzyl chloride with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Cyclocondensation Reactions
2-(4-Chlorobenzyl)malonic acid participates in cyclocondensation reactions to form heterocyclic compounds. A study demonstrated its diethyl ester derivative reacting with 2-aminobenzonitrile in the presence of SnCl₄ catalyst to yield diethyl 2-(2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-ylidene)malonate (Table 1 ) .
| Reaction Component | Condition | Yield |
|---|---|---|
| 2-(4-Chlorobenzyl)malonate | SnCl₄ (2 eq.), DCM, RT | 52% |
| Optimized in DCE at 50°C | SnCl₄ (2 eq.), DCE, 50°C | 65% |
Key Findings :
-
Polar solvents (e.g., THF, acetonitrile) inhibit the reaction.
-
Elevated temperatures (50°C) improve yields in dichloroethane (DCE) .
Alkylation and Decarboxylation
The α-hydrogens of the malonic acid moiety undergo alkylation, followed by decarboxylation under acidic or thermal conditions (Table 2 ).
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | Alkyl halides, NaOEt/EtOH | α-Alkylated malonate derivatives |
| Decarboxylation | HCl (aq.), Δ | Substituted carboxylic acids |
Mechanistic Insight :
-
Alkylation proceeds via enolate formation.
-
Decarboxylation releases CO₂, forming monosubstituted carboxylic acids.
Electrophilic Aromatic Substitution
The chlorophenyl group undergoes electrophilic substitution reactions, such as nitration or halogenation, under standard aromatic substitution conditions (Table 3 ).
| Reaction | Reagents | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Di-halogenated aromatic derivatives |
Note : The electron-withdrawing chlorine group directs substituents to the meta position.
Acid Chloride Formation and Cyclocondensation
Conversion to malonyl dichloride enables reactions with dinucleophiles like amines or urea, forming heterocycles such as pyridones or barbiturates (Table 4 ) .
| Reaction Step | Conditions | Product | Yield |
|---|---|---|---|
| Acid chloride formation | POCl₃, Δ | Malonyl dichloride intermediate | - |
| Cyclocondensation with urea | Urea, base (e.g., Et₃N), RT | Barbituric acid analog | 30–50% |
Key Insight :
Enzyme Inhibition and Biological Interactions
While not a traditional "reaction," this compound exhibits biological activity by inhibiting enzymes like aspartate 1-decarboxylase. This interaction disrupts metabolic pathways, potentially offering therapeutic applications.
科学的研究の応用
2-(4-Chlorobenzyl)malonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Chlorobenzyl)malonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- (4-Chlorobenzyl)acetic acid
- (4-Chlorobenzyl)malonic acid
- (4-Chlorobenzyl)succinic acid
Comparison: 2-(4-Chlorobenzyl)malonic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it valuable for specific applications.
特性
分子式 |
C10H9ClO4 |
|---|---|
分子量 |
228.63 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C10H9ClO4/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8H,5H2,(H,12,13)(H,14,15) |
InChIキー |
QNZGBKFZLKIUPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)C(=O)O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













